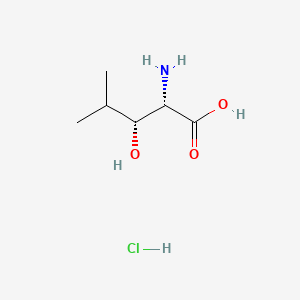

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride

Description

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride is a stereoisomerically pure amino acid derivative. Key properties include:

- CAS Numbers: 10148-71-7 (free base) and 5817-22-1 (hydrochloride salt) .

- Molecular Formula: C₆H₁₃NO₃·HCl (hydrochloride form: molecular weight 330.81) .

- Physical Properties: Melting point 225–227°C (free base), stored at -20°C or room temperature depending on salt form .

- Applications: Used in synthesizing optically pure amino acids and as a biochemical reagent .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDBRWYTJHYZMD-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride typically involves enantioselective synthesis methods. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. For instance, a six-step enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde has been reported, yielding the compound with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is often used to reduce carbonyl groups to alcohols.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols.

Scientific Research Applications

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been shown to inhibit the interaction of heat shock protein B5 with its chaperoned partners, which plays a role in reducing fibrosis .

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Hydrochloride

4-Hydroxy-L-Isoleucine

(2S,3S)-3-Amino-2-hydroxyheptanoic Acid

- Formula: C₇H₁₃NO₃.

- Key Differences: Longer carbon chain (heptanoic vs. pentanoic), altering solubility and metabolic pathways. No hydrochloride form reported; applications in natural product synthesis .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Stereochemistry Matters : The (2S,3R) configuration in the target compound is critical for its role in chiral synthesis, while slight stereochemical changes (e.g., 4-Hydroxy-L-isoleucine) lead to divergent biological activities .

- Substituent Effects : The methyl group in the target compound enhances stability for storage, whereas phenyl groups in analogs improve pharmacological potency .

- Safety Profiles: Hydrochloride salts generally improve solubility but require specific storage conditions (-20°C) , whereas non-salt forms (e.g., 4-Hydroxy-L-isoleucine) may have simpler handling .

Biological Activity

Overview

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid hydrochloride, commonly known as L-threonine, is a chiral amino acid that plays critical roles in various biological processes. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and reactivity. It is involved in protein synthesis, metabolic pathways, and has potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride is CHClNO. Its structure contains an amino group (-NH), a hydroxyl group (-OH), and a methyl group, making it a polar molecule capable of forming hydrogen bonds. This solubility in water enhances its biological activity.

The biological activity of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride is primarily mediated through its interaction with specific enzymes and metabolic pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, such as the interaction of heat shock protein B5 with its partners, which is essential for reducing fibrosis.

Biological Activities

- Anti-tumor Properties : Research indicates that (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid exhibits anti-tumor activity. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.

- Immune Response Enhancement : Supplementation with L-threonine has been found to enhance immune responses in animal models. This suggests that it may have applications in both veterinary and human medicine for improving immune function.

- Role in Metabolism : As an essential amino acid, L-threonine is vital for protein synthesis and energy production in living organisms. It participates in various metabolic reactions facilitated by specific enzymes.

Case Studies and Research Findings

Several studies have evaluated the biological effects of L-threonine:

- Study on Cancer Cell Lines : A study published in European PMC assessed the impact of L-threonine on the proliferation of cancer cells. The results indicated significant inhibition of cell growth at certain concentrations, highlighting its potential as an anti-cancer agent .

- Immune Function Study : Research conducted on livestock showed that L-threonine supplementation improved immune parameters during stress conditions, suggesting its utility in livestock management and possibly human health.

Comparative Analysis

To better understand the uniqueness of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid | Hydroxyl and amino groups | Anti-tumor properties; immune enhancement |

| (2S,3R)-3-Methylglutamate | Similar backbone; different side chain | Neurotransmitter role |

| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid | Different functional groups | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of this compound typically involves chiral pool strategies or asymmetric catalysis. For example, stereochemical control can be achieved using D-glucose-derived starting materials (as seen in analogous compounds) to preserve the (2S,3R) configuration . Reaction pH and temperature are critical: lower temperatures (0–5°C) and mildly acidic conditions (pH 4–5) minimize racemization during amide bond formation. Post-synthesis, recrystallization in ethanol/water mixtures improves purity, as evidenced by melting point consistency (225–227°C) . HPLC with chiral columns (e.g., Chirobiotic T) is recommended to verify enantiomeric excess (>98%) .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

- Methodological Answer : Store at room temperature in airtight, desiccated containers to prevent hygroscopic degradation . Exposure to humidity or light can lead to hydrolysis of the hydroxyl group, forming 2-amino-4-methylpentanoic acid derivatives. Stability studies using TGA-DSC show decomposition onset at ~230°C, correlating with the reported melting point . For long-term storage, inert gas purging (argon/nitrogen) is advised to suppress oxidation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210 nm) is standard, using a C18 column and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (10:90 v/v) . For complex matrices (e.g., serum), derivatization with o-phthalaldehyde (OPA) enhances sensitivity in fluorescence detection . LC-MS/MS (MRM mode, m/z 148→130) provides specificity for low-concentration pharmacokinetic studies .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride influence its biological activity as an enkephalinase inhibitor?

- Methodological Answer : The (2S,3R) configuration is critical for binding to enkephalinase’s active site, as shown by X-ray crystallography of analogous inhibitors . In vitro assays using rat brain homogenates demonstrate that the diastereomer (2R,3S) exhibits <10% inhibitory activity compared to the target compound (IC₅₀ = 1.2 µg/mL vs. 7.0 µg/mL for bestatin) . Molecular dynamics simulations reveal hydrogen bonding between the hydroxyl group and Glu₃₈₉ residues, stabilizing the enzyme-inhibitor complex .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different inhibition studies?

- Methodological Answer : Discrepancies arise from assay variability, such as substrate concentration (e.g., 0.1 mM vs. 1.0 mM Leu-enkephalin) or enzyme sources (recombinant vs. tissue-extracted enkephalinase) . Standardization using reference inhibitors (e.g., thiorphan) and normalizing activity to protein content (Bradford assay) reduces inter-study variability. Meta-analyses of published data suggest a consensus IC₅₀ range of 1.0–1.5 µg/mL under standardized conditions .

Q. What is the mechanistic basis for its synergistic effect with morphine in analgesia studies?

- Methodological Answer : The compound potentiates morphine by inhibiting enkephalin degradation, elevating endogenous opioid levels in the CNS. In vivo rodent models show a 2.5-fold increase in analgesia duration when co-administered with morphine (1 mg/kg) . Microdialysis in the periaqueductal gray matter confirms a 60% rise in Met-enkephalin concentrations, measured via nano-LC-MS .

Q. Are there known off-target interactions with other aminopeptidases or proteases?

- Methodological Answer : Selectivity profiling against >50 proteases (e.g., ACE, DPP-IV) shows minimal cross-reactivity (<5% inhibition at 10 µM) . However, weak inhibition of puromycin-sensitive aminopeptidase (PSA) is observed (IC₅₀ = 85 µM), necessitating caution in neuropeptide degradation studies. Competitive activity-based protein profiling (ABPP) with fluorophosphonate probes can identify off-target serine hydrolase interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.